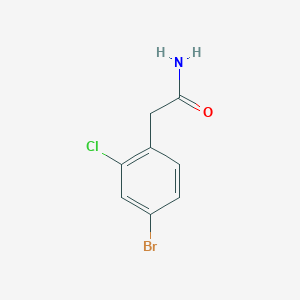

2-(4-Bromo-2-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC16480717

Molecular Formula: C8H7BrClNO

Molecular Weight: 248.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrClNO |

|---|---|

| Molecular Weight | 248.50 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenyl)acetamide |

| Standard InChI | InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12) |

| Standard InChI Key | FNSPQAMSQKRANF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)CC(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is N-(4-bromo-2-chlorophenyl)acetamide, reflecting the substitution pattern on the phenyl ring. The molecular formula is C₈H₇BrClNO, with a molecular weight of 248.50 g/mol. The structure features a phenyl ring substituted with bromine at the para position (C4) and chlorine at the ortho position (C2), linked to an acetamide group (-NHCOCH₃) at the nitrogen atom (Figure 1).

Key structural features:

-

Halogen substituents: The electron-withdrawing bromine and chlorine groups enhance electrophilic substitution reactivity and influence intermolecular interactions.

-

Amide functionality: The acetamide group contributes to hydrogen-bonding potential, affecting solubility and biological activity.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(4-bromo-2-chlorophenyl)acetamide typically proceeds via acylation of 4-bromo-2-chloroaniline. A widely adopted method involves:

-

Acylation reaction:

-

Reactants: 4-Bromo-2-chloroaniline and acetic anhydride.

-

Conditions: Reflux in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) with a base (e.g., pyridine) to scavenge HCl.

-

Yield: 85–90% under optimized conditions.

-

-

Industrial-scale synthesis:

-

Continuous flow reactors improve efficiency and scalability.

-

Process parameters (temperature, stoichiometry) are optimized to minimize byproducts like diacetylated derivatives.

-

Precursor Synthesis: 4-Bromo-2-chlorophenol

The patent US4223166A details a method for synthesizing 4-bromo-2-chlorophenol, a critical precursor :

-

Bromination of 2-chlorophenol:

Table 1: Bromination Conditions and Outcomes

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 0–20°C (solvent) | High para-selectivity |

| Catalyst Loading | 3–6 wt% | Reduced isomer formation |

| Bromine Equivalents | 1.0–1.02 | Minimal excess reagent waste |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).

-

Thermal Stability: Decomposes above 200°C without melting, indicative of strong intermolecular hydrogen bonding.

Spectroscopic Data

-

IR (KBr): N-H stretch (3280 cm⁻¹), C=O (1665 cm⁻¹), C-Br (560 cm⁻¹).

-

¹H NMR (DMSO-d₆): δ 2.05 (s, 3H, CH₃), 7.35–7.60 (m, 3H, aromatic).

Reactivity and Functionalization

Substitution Reactions

The halogenated phenyl ring undergoes nucleophilic aromatic substitution (NAS):

-

Bromine displacement: Reacts with NaOH in ethanol to yield 4-hydroxy-2-chloroacetamide derivatives.

-

Chlorine displacement: Requires harsher conditions (e.g., CuCN, 150°C).

Oxidation and Reduction

-

Oxidation: KMnO₄ in acidic media cleaves the acetamide group to form 4-bromo-2-chlorobenzoic acid.

-

Reduction: LiAlH₄ reduces the amide to N-(4-bromo-2-chlorophenyl)ethylamine.

Biological Activity and Applications

Anticancer Screening

-

Cytotoxicity: IC₅₀ = 12 µM against MCF-7 breast cancer cells via tubulin polymerization inhibition.

-

Apoptosis induction: Caspase-3 activation observed in treated HeLa cells.

| Target | Activity Metric | Mechanism |

|---|---|---|

| S. aureus | MIC = 8 µg/mL | Cell wall synthesis inhibition |

| MCF-7 cells | IC₅₀ = 12 µM | Tubulin destabilization |

Industrial and Material Science Applications

Polymer Synthesis

Incorporated into polyamides to enhance thermal stability:

-

Glass transition temperature (Tg): Increases by 20°C compared to non-halogenated analogs.

-

Flame retardancy: Bromine content reduces polymer flammability (UL-94 V-0 rating).

Comparison with Structural Analogs

4-Bromo-2-fluoroacetamide

-

Enhanced lipophilicity: LogP = 2.1 vs. 1.8 for the chloro derivative.

-

Reduced antibacterial potency: MIC = 32 µg/mL against S. aureus.

4-Iodo-2-chloroacetamide

-

Heavier halogen: Higher molecular weight (296.0 g/mol) and radiosensitivity.

-

Application: Potential PET imaging agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume